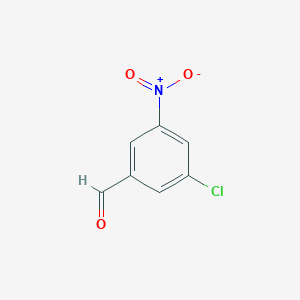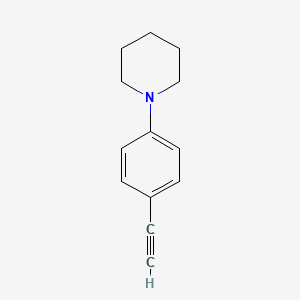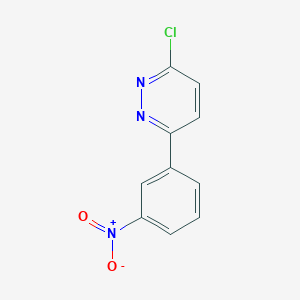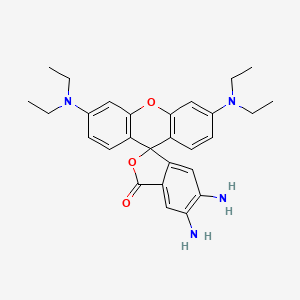
5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin
概要
説明
5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is a fluorescent compound widely used as an indicator for nitric oxide (NO). It is known for its high sensitivity and specificity in detecting nitric oxide, making it a valuable tool in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin typically involves the following steps:
Starting Materials: The synthesis begins with rhodamine B, which is a common starting material.
Amination: The introduction of amino groups at the 5 and 6 positions of the rhodamine B molecule is achieved through a series of amination reactions. This involves the use of reagents such as ammonia or amines under controlled conditions.
Ethylation: The N,N,N’,N’-tetraethyl groups are introduced through ethylation reactions, where ethyl groups are added to the nitrogen atoms. This step often requires the use of ethylating agents like ethyl iodide or diethyl sulfate.
Industrial Production Methods
In industrial settings, the production of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the amination and ethylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the amino groups, leading to different functionalized derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various functionalized derivatives of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, which can have different properties and applications .
科学的研究の応用
5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to detect nitric oxide in chemical reactions.
Biology: Employed in biological assays to study nitric oxide production in cells and tissues.
Medicine: Utilized in medical research to investigate the role of nitric oxide in various physiological and pathological processes.
Industry: Applied in industrial processes where the detection of nitric oxide is crucial.
作用機序
The mechanism by which 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin exerts its effects involves:
Fluorescence: The compound fluoresces upon binding to nitric oxide, allowing for the detection and quantification of nitric oxide levels.
Molecular Targets: The primary molecular target is nitric oxide, which binds to the amino groups of the compound.
Pathways Involved: The binding of nitric oxide to 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin triggers a fluorescence response, which can be measured using fluorescence spectroscopy.
類似化合物との比較
Similar Compounds
Rhodamine B: A precursor to 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, used in various fluorescence applications.
Rhodamine 123: Another rhodamine derivative used as a fluorescent dye in biological research.
Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties.
Uniqueness
5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is unique due to its high sensitivity and specificity for nitric oxide detection. Unlike other rhodamine derivatives, it is specifically designed to bind to nitric oxide, making it a valuable tool in nitric oxide research .
特性
IUPAC Name |
5,6-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMMWFTVBPRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583373 | |
| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261351-45-5 | |
| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAR-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What type of receptor is DAR-2 known to interact with?
A1: DAR-2 is a G protein-coupled receptor (GPCR) primarily found in insects like Drosophila melanogaster (fruit flies) and Bombyx mori (silkworms). [, ]
Q2: What are the natural ligands for DAR-2?
A2: DAR-2 binds to a family of insect neuropeptides called A-type allatostatins, specifically drostatins-A1 to -A4 in Drosophila melanogaster. []
Q3: What happens when allatostatins bind to DAR-2?
A3: Binding of allatostatins to DAR-2 triggers a second messenger cascade within the cell, ultimately leading to inhibitory effects. [] This cascade is measured in laboratory settings using bioluminescence assays. [, ]
Q4: Does DAR-2 exhibit ligand redundancy?
A4: Yes, both DAR-2 and a related receptor, DAR-1, can be activated by multiple allatostatins, indicating ligand redundancy. This suggests that these receptors may have overlapping functions. []
Q5: Where is DAR-2 primarily expressed in insects?
A5: DAR-2 is mainly expressed in the insect gut, with lower levels detected in the brain. This suggests a role in regulating gut motility. [, ] Northern blot analysis has confirmed the predominant expression of the DAR-2 gene in the gut of Drosophila larvae. []
Q6: How does DAR-2 signaling differ from DAR-1 signaling?
A6: Studies using pertussis toxin, which disrupts certain G protein signaling pathways, suggest that DAR-1 and DAR-2 may interact with different downstream effector systems. This implies distinct biological functions for each receptor. []
Q7: What is the molecular formula and weight of 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine?
A7: While not explicitly provided in the provided research papers, the molecular formula for 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine is C32H40N4O3, and its molecular weight is 528.68 g/mol. This information can be derived from its chemical structure.
Q8: What is known about the material compatibility and stability of DAR-2?
A8: The provided research primarily focuses on the biological activity and function of DAR-2. Therefore, detailed information on its material compatibility and stability under various conditions is not available from these papers.
Q9: What techniques are used to study DAR-2 function?
A9: Researchers employ various techniques to investigate DAR-2, including:
- Molecular Cloning: Cloning of the DAR-2 gene has been crucial in understanding its sequence, structure, and evolutionary relationship to other receptors. [, ]
- Heterologous Expression: Expressing DAR-2 in cell lines like CHO cells allows for studying its signaling properties and responses to different ligands in a controlled environment. [, ]
- Bioluminescence Assays: These assays measure second messenger activation downstream of DAR-2 activation by allatostatins. [, ]
- Northern Blotting: This technique helps determine the tissue distribution of DAR-2 mRNA, revealing its primary location in the gut. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


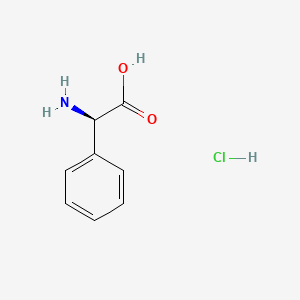
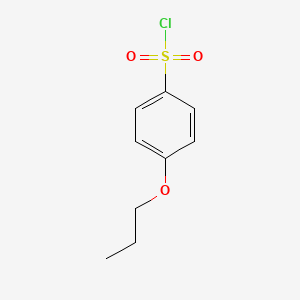
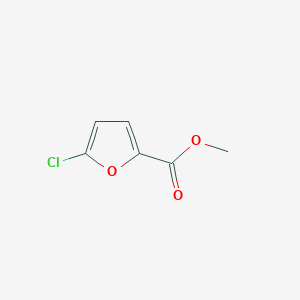
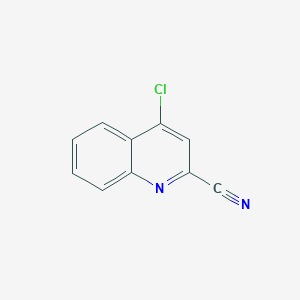
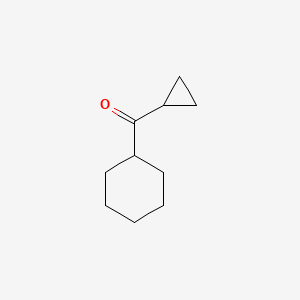
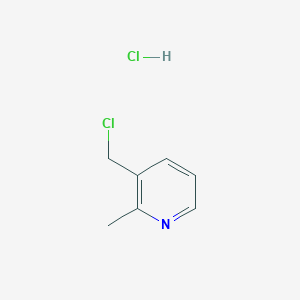
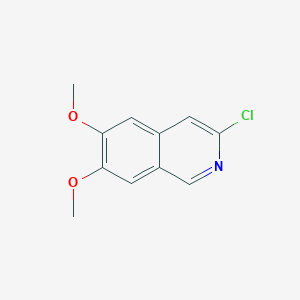
![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)

